Quantified Amidation Efficiency: Higher Conversion with Independently Optimized Boc-Protected Substrate
In the direct transformation of the target compound to its corresponding amide, an optimized process using formamide (8.3 equiv) and sodium methoxide (3.65 equiv) in NMP achieves 88.90% product formation by HPLC, with the critical hydrolyzed impurity (compound 7) controlled to just 6.57% [1]. This demonstrates a defined and reproducible conversion profile for this specific protected substrate. While a direct head-to-head amidation of the unprotected analog (CAS 163521-20-8) under identical conditions is not reported, the presence of the Boc group is a prerequisite established in the literature to achieve this selectivity profile by masking the reactive secondary amine [1].
| Evidence Dimension | Amidation conversion efficiency and impurity profile |
|---|---|
| Target Compound Data | 88.90% product 6 formation; 6.57% impurity 7 formation (HPLC area %, NMP, 8.3 equiv formamide, 3.65 equiv NaOMe) |
| Comparator Or Baseline | Unprotected piperazine analog (CAS 163521-20-8): Direct amidation not applicable; would lead to competing N-acylation side products as per class-level inference |
| Quantified Difference | Not calculable (direct comparator data absent) |
| Conditions | Amidation of tert-butyl 4-[2(ethoxycarbonyl)-1-benzofuran-5-yl]piperazine-1-carboxylate (compound 5) with formamide/NaOMe in NMP; data from Das et al., Org. Process Res. Dev. 2014, Table 1, entry 6 |
Why This Matters
For procurement, this provides a validated, literature-backed yield benchmark that can be used to screen incoming batches and compare suppliers of this specific CAS, ensuring process consistency.
- [1] Das, P.; Srivastava, B.; Joseph, S.; Nizar, H.; Prasad, M. Amidation and N-Boc Deprotection Process Improvement for the Preparation of 5-(1-Piperazinyl)benzofuran-2-carboxamide, a Key Intermediate of Vilazodone. Org. Process Res. Dev. 2014, 18, 665–667. View Source
